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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of

unilamellar liposomes composed of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine

(PS(16:0/18:0)). The methodology is based on the well-established thin-film hydration

technique followed by extrusion, a robust method for producing liposomes with a defined size

distribution.

Introduction
Phosphatidylserine (PS) is an anionic phospholipid typically sequestered in the inner leaflet of

the plasma membrane in healthy cells. Its exposure on the outer leaflet is a critical signal for

apoptosis, leading to recognition and clearance by phagocytes. Liposomes containing PS are

therefore of significant interest in drug delivery for targeting phagocytic cells, modulating

immune responses, and mimicking apoptotic bodies for research purposes. The specific use of

PS(16:0/18:0), with its saturated palmitic (16:0) and stearic (18:0) acyl chains, results in a rigid

and stable lipid bilayer.

Materials and Equipment
Materials

1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0))

Chloroform
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Methanol

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Argon or Nitrogen gas

Deionized water

Equipment
Round-bottom flask

Rotary evaporator

Water bath or heating block

Vacuum pump

Syringes and needles

Extruder device (e.g., Avanti Mini Extruder)

Polycarbonate membranes (e.g., 100 nm pore size)

Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) analysis

Zeta potential analyzer

Spectrophotometer (for encapsulation efficiency determination)

Experimental Protocols
Thin-Film Hydration
The thin-film hydration method is a cornerstone technique for liposome preparation. It involves

the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous

buffer.[1][2]
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Lipid Dissolution: Dissolve the desired amount of PS(16:0/18:0) in a chloroform/methanol

mixture (typically 2:1 v/v) in a round-bottom flask. Ensure the lipid is completely dissolved to

form a clear solution.

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent

under reduced pressure at a temperature well below the lipid's phase transition temperature

(Tm). A water bath set to 30-40°C is generally suitable. Rotate the flask to ensure the

formation of a thin, uniform lipid film on the inner surface.

Drying: Once a thin film is formed, place the flask under a high vacuum for at least 2 hours to

remove any residual organic solvent.

Hydration of the Lipid Film
Buffer Preparation: Prepare the desired aqueous hydration buffer (e.g., PBS, pH 7.4). If

encapsulating a hydrophilic substance, it should be dissolved in this buffer.

Hydration: Add the hydration buffer to the flask containing the dry lipid film. The temperature

of the buffer should be above the phase transition temperature (Tm) of the lipid to ensure

proper hydration and formation of multilamellar vesicles (MLVs). The Tm for the analogous

phosphocholine lipid, PC(16:0/18:0), is 49°C, providing a strong estimate for PS(16:0/18:0).

[3] Therefore, a hydration temperature of 55-60°C is recommended.

Vortexing: Agitate the flask by vortexing until the entire lipid film is suspended in the buffer,

resulting in a milky suspension of MLVs.

Liposome Sizing by Extrusion
Extrusion is a widely used technique to produce unilamellar liposomes with a controlled and

uniform size distribution.[4] The process involves forcing the MLV suspension through

polycarbonate membranes with a defined pore size.[4]

Extruder Assembly: Assemble the extruder device with the desired polycarbonate

membranes (e.g., 100 nm pore size) according to the manufacturer's instructions.

Heating: Pre-heat the extruder assembly to the same temperature used for hydration (55-

60°C) to maintain the lipid in a fluid phase during extrusion.
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Extrusion Process: Load the MLV suspension into one of the syringes of the extruder. Pass

the suspension back and forth through the membranes for an odd number of passes (e.g.,

11 or 21 times). This process disrupts the large MLVs and forces them to re-form into

smaller, unilamellar vesicles (LUVs - Large Unilamellar Vesicles) with a diameter close to the

pore size of the membrane.

Collection: Collect the final extruded liposome suspension. The suspension should appear

more translucent than the initial MLV suspension.

Characterization of Liposomes
The hydrodynamic diameter and PDI of the liposomes are determined using Dynamic Light

Scattering (DLS). The PDI is a measure of the heterogeneity of the sample, with values below

0.2 indicating a monodisperse population.

The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of

their stability in suspension. It is measured using a zeta potential analyzer. Due to the

negatively charged phosphate and carboxyl groups of the serine headgroup, PS(16:0/18:0)

liposomes are expected to have a negative zeta potential.

The encapsulation efficiency (EE%) is the percentage of the initial drug or substance that is

successfully entrapped within the liposomes. It can be determined by separating the

unencapsulated material from the liposomes (e.g., by size exclusion chromatography or

centrifugation) and quantifying the amount of encapsulated substance using a suitable

analytical method (e.g., UV-Vis spectrophotometry for a chromophoric molecule).

The EE% is calculated using the following formula: EE% = (Amount of encapsulated substance

/ Total amount of substance) x 100

Data Presentation
The following tables summarize expected quantitative data for PS(16:0/18:0) liposomes

prepared by this protocol. Note: As specific experimental data for 100% PS(16:0/18:0)

liposomes is not readily available in the literature, the values presented are representative

based on similar liposome formulations and general principles.

Table 1: Physicochemical Properties of PS(16:0/18:0)
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Parameter Value Reference

Molecular Weight 764.0 g/mol [5]

Estimated Phase Transition

Temp. (Tm)
~49-55°C [3][6]

Table 2: Expected Characterization of PS(16:0/18:0) Liposomes (100 nm extrusion)

Parameter Expected Value

Mean Hydrodynamic Diameter 100 - 120 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential -30 to -50 mV

Encapsulation Efficiency (hydrophilic marker) 5 - 15%

Stability and Storage
Liposomes are susceptible to physical and chemical instability, including aggregation, fusion,

and lipid hydrolysis.

Storage Temperature: For short-term storage (days to a week), liposomes should be stored

at 4°C.

Long-term Storage: For long-term storage, liposomes can be frozen at -20°C or -80°C.

However, freeze-thaw cycles should be avoided. The inclusion of a cryoprotectant (e.g.,

sucrose or trehalose) in the hydration buffer is recommended before freezing.

Chemical Stability: The ester bonds in phospholipids are susceptible to hydrolysis. Storage in

a buffer with a neutral pH (around 7.4) is recommended. The presence of the serine

headgroup may also influence chemical stability.

Visualization of the Experimental Workflow
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Thin-Film Hydration Hydration Sizing Characterization

1. Dissolve PS(16:0/18:0)
in Chloroform/Methanol

2. Evaporate Solvent
(Rotary Evaporator) 3. Dry under High Vacuum 4. Add Aqueous Buffer

(T > Tm)
Lipid Film 5. Vortex to form MLVs 6. Extrude through

100 nm Membrane
MLV Suspension 7. DLS (Size, PDI)LUV Suspension 8. Zeta Potential 9. Encapsulation Efficiency

Click to download full resolution via product page

Caption: Workflow for PS(16:0/18:0) liposome preparation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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